2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine

Lipophilicity Pharmacokinetics CNS Drug Design

Medicinal chemists optimizing CNS leads often hit a permeability wall with simple piperazines. This octahydro-pyrido[1,2-a]pyrazine scaffold (CAS 88327-78-0) directly addresses that bottleneck. - Quantifiable ADME Switch: 3.3× higher LogP (1.67) and 31% lower TPSA (19.37 Ų) versus the piperazine analog, enabling data-driven BBB penetration tuning [11]. - Patent-Validated Template: Key intermediate for 2,7-substituted derivatives active at 5-HT1A and dopamine D4 receptors, with established SAR precedent [30][31]. - Supply Certainty: Bulk stock available with full analytical documentation (NMR, HPLC) for immediate medicinal chemistry use.

Molecular Formula C15H23N3
Molecular Weight 245.36 g/mol
CAS No. 88327-78-0
Cat. No. B13111506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine
CAS88327-78-0
Molecular FormulaC15H23N3
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESC1CCN2CCN(CC2C1)CCC3=CC=NC=C3
InChIInChI=1S/C15H23N3/c1-2-9-18-12-11-17(13-15(18)3-1)10-6-14-4-7-16-8-5-14/h4-5,7-8,15H,1-3,6,9-13H2
InChIKeyLHRGGMDDKAFAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine: CNS Ligand Scaffold Profile


2-(2-(Pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine (CAS 88327-78-0) is a heterocyclic compound belonging to the octahydro-pyrido[1,2-a]pyrazine class, a privileged scaffold recognized for its utility in developing ligands for central nervous system (CNS) targets, including serotonin (5-HT) and dopamine receptors [1]. Its unique structure, characterized by a fused bicyclic core and a 4-pyridylethyl substituent, distinguishes it from simpler piperazine analogs, leading to quantifiable differences in key physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA), which are critical determinants of pharmacokinetic performance .

Privileged scaffold for CNS ligand development
Conformationally constrained bicyclic core
Lipophilic profile within CNS permeability window

Scaffold Advantage Over Piperazine Analogs


General substitution with a simple piperazine analog like 1-(2-(pyridin-4-yl)ethyl)piperazine is scientifically unsound because the fused, bicyclic octahydro-pyrido[1,2-a]pyrazine core introduces critical, quantifiable alterations to molecular topology. This structural distinction is not merely cosmetic; it directly leads to a measurable increase in lipophilicity (LogP of 1.67 vs. 0.5 for the piperazine analog) and a significant reduction in topological polar surface area (TPSA of 19.37 Ų vs. 28.16 Ų) . These differences are primary determinants of blood-brain barrier permeability and passive membrane diffusion, meaning that in-class analogs cannot be assumed to possess equivalent pharmacokinetic profiles, making target compound selection based on specific design needs essential [1].

Target Compound
Piperazine Analog
Fused bicyclic core
Flexible monocyclic core
Higher lipophilicity (may favor BBB permeation)
Lower lipophilicity (different permeation profile)
Lower TPSA (enhanced passive diffusion potential)
Higher TPSA (limited passive diffusion)
Substitution may alter pharmacokinetic and binding profiles; direct interchangeability is not supported.

Quantified Advantage Over Structural Analogs


Enhanced Lipophilicity vs. Piperazine

The target compound exhibits significantly higher predicted lipophilicity, a key physicochemical parameter for crossing biological membranes. Its calculated LogP is 1.67, in contrast to the simpler piperazine analog (CAS 53345-16-7), which has a calculated XlogP of 0.5 . This property is crucial for passive permeation across the blood-brain barrier (BBB), a common requirement for CNS-targeted therapeutics [1].

Enhanced Lipophilicity
Reported
ΔLogP = +1.17
3.3-fold increase
Supports CNS permeability optimization
Calculated property; experimental validation advised
Lipophilicity Pharmacokinetics CNS Drug Design

Reduced TPSA Compared to Piperazine

The target compound demonstrates a notably lower calculated Topological Polar Surface Area (TPSA) of 19.37 Ų, compared to 28.16 Ų for 1-(2-pyridin-4-ylethyl)piperazine . TPSA is a key descriptor inversely correlated with the ability of a molecule to permeate cell membranes. A TPSA value below 60-70 Ų is generally considered favorable for oral absorption and crossing the blood-brain barrier, but the 8.8 Ų lower value for the target compound indicates a significantly higher intrinsic permeability potential [1].

Reduced TPSA
Reported
ΔTPSA = -8.79 Ų
31% lower
Favorable for passive membrane permeation
Below typical CNS TPSA threshold; calculated
Polar Surface Area Membrane Permeability CNS Drug Design

Constrained Bicyclic Core vs. Piperazines

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold introduces a conformational constraint not present in flexible monocyclic piperazines like 1-(2-(pyridin-4-yl)ethyl)piperazine. This bicyclic system pre-organizes the molecule, potentially reducing the entropic penalty upon target binding and offering a distinct directionality of substituents [1]. This scaffold is a core motif in potent and selective CNS ligands, including the advanced anxiolytic candidate Sunepitron (CP-93,393), demonstrating the proven pharmacological value of this specific bicyclic topology [2].

Bicyclic Core Topology
Class-level
Octahydro-pyrido[1,2-a]pyrazine
vs. Monocyclic piperazine
Conformational constraint may improve receptor subtype selectivity
Scaffold validated in preclinical anxiolytic development (Sunepitron)
Conformational Restriction Receptor Selectivity Scaffold Hopping

Procurement and Application Scenarios


CNS Fragment and Scaffold-Hopping Libraries

The enhanced lipophilicity (LogP 1.67) and low polar surface area (19.37 Ų) of this compound, relative to simpler piperazines, make it a prime candidate for inclusion in fragment-based screening libraries specifically designed for CNS targets. Its physicochemical profile aligns with the optimal range for blood-brain barrier penetration, as established by medicinal chemistry guidelines [1]. Procurement for this purpose is justified by the need for scaffolds with pre-validated CNS drug-like properties.

5-HT & Dopamine Receptor Ligand Synthesis

This compound serves as a critical intermediate for synthesizing 2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazines, a class patented for its activity at serotonin (5-HT1A) and dopamine (D4) receptors [1]. Contract research organizations (CROs) and medicinal chemistry groups aiming to develop novel ligands for these therapeutically relevant receptors should prioritize this scaffold over monocyclic alternatives to leverage the structure-activity relationships (SAR) established in the patent literature [2].

Physicochemical Tuning for Lead Optimization

During lead optimization, medicinal chemists often need to improve membrane permeability without drastically increasing molecular weight. The quantifiable 3.3-fold increase in LogP and 31% reduction in TPSA offered by this scaffold, compared to a 1-(2-pyridin-4-ylethyl)piperazine analog, provides a well-characterized chemical switch for modulating these ADME parameters. This allows for data-driven molecular property design to address specific ADME deficiencies in a lead series [1].

Application
Selection Property
Validation Focus
CNS fragment-based screening
BBB-permeability-aligned lipophilicity
LogP/TPSA within CNS MPO range
5-HT/D4 receptor ligand design
Pre-validated scaffold for serotonin/dopamine receptors
Patent-reported SAR and receptor binding
Lead optimization ADME tuning
Increased lipophilicity and reduced TPSA over piperazines
Data-driven modulation of passive permeability
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